molecular formula C17H17ClN2O3S B3608668 N-{4-[(5-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE

N-{4-[(5-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE

Cat. No.: B3608668
M. Wt: 364.8 g/mol
InChI Key: FFVMCCANJWMFDZ-UHFFFAOYSA-N
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Description

N-{4-[(5-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .

Properties

IUPAC Name

N-[4-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-12(21)19-14-5-7-15(8-6-14)24(22,23)20-10-9-16-13(11-20)3-2-4-17(16)18/h2-8H,9-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVMCCANJWMFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common approach is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) . This method is favored for its efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Multicomponent reactions (MCRs) are often employed in industrial settings due to their ability to improve atom economy and product selectivity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles under mild conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

N-{4-[(5-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(5-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological pathways, including those involved in inflammation and microbial infection . Its sulfonyl group plays a crucial role in its biological activity by facilitating interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(5-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE stands out due to its unique sulfonyl group, which enhances its biological activity and selectivity. This makes it a valuable compound for further research and development in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(5-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE
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N-{4-[(5-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE

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